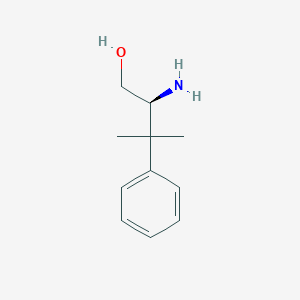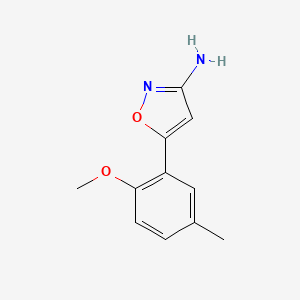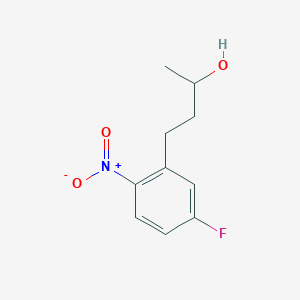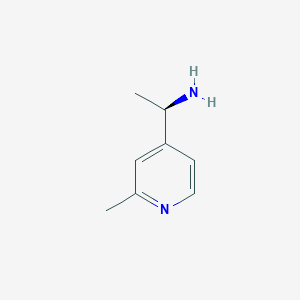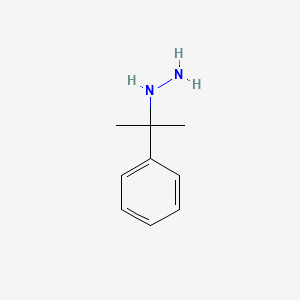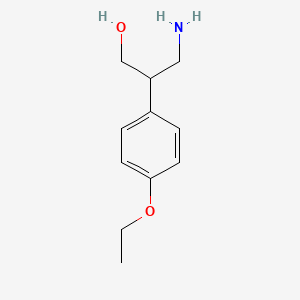![molecular formula C23H31N3O2 B13607309 N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[222]octane-1-carboxamide is a complex organic compound that features a unique combination of indole, piperidine, and oxabicyclo[222]octane structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction proceeds under mild conditions, often at room temperature, and yields the desired amide product in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of DCC as a coupling agent is advantageous due to its efficiency and relatively low cost.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives.
Applications De Recherche Scientifique
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, while the piperidine ring can modulate neurotransmitter release. The oxabicyclo[2.2.2]octane structure contributes to the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole and piperidine structures.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound featuring an indole moiety.
Uniqueness
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide is unique due to the presence of the oxabicyclo[2.2.2]octane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C23H31N3O2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-2-oxabicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C23H31N3O2/c27-22(23-10-5-17(6-11-23)16-28-23)25-19-8-13-26(14-9-19)12-7-18-15-24-21-4-2-1-3-20(18)21/h1-4,15,17,19,24H,5-14,16H2,(H,25,27) |
Clé InChI |
GOVPFMWFAJUUSP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CO2)C(=O)NC3CCN(CC3)CCC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



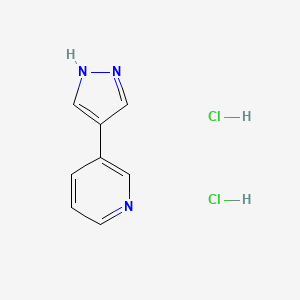
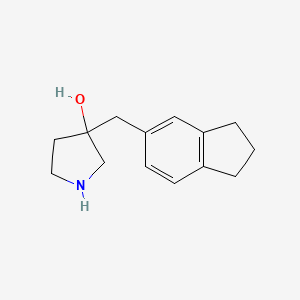
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

